molecular formula C26H20O5 B11135077 2-(2H-chromen-3-ylmethylene)-6-[(3-methoxyphenyl)methoxy]benzo[b]furan-3-one

2-(2H-chromen-3-ylmethylene)-6-[(3-methoxyphenyl)methoxy]benzo[b]furan-3-one

Cat. No.: B11135077
M. Wt: 412.4 g/mol
InChI Key: KOBRNOOUUSRDNA-MXAYSNPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-chromen-3-ylmethylene)-6-[(3-methoxyphenyl)methoxy]benzo[b]furan-3-one is a complex organic compound that belongs to the class of chromenes and benzofurans. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound features a chromene moiety linked to a benzofuran ring, with additional methoxy and methylene substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-3-ylmethylene)-6-[(3-methoxyphenyl)methoxy]benzo[b]furan-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromene and benzofuran intermediates, followed by their coupling through a methylene bridge.

    Preparation of Chromene Intermediate: The chromene moiety can be synthesized via a Claisen rearrangement of allyl phenyl ethers, followed by cyclization.

    Preparation of Benzofuran Intermediate: The benzofuran ring can be synthesized through the cyclization of o-hydroxyaryl ketones with appropriate reagents.

    Coupling Reaction: The final step involves the coupling of the chromene and benzofuran intermediates using a methylene bridge, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2H-chromen-3-ylmethylene)-6-[(3-methoxyphenyl)methoxy]benzo[b]furan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(2H-chromen-3-ylmethylene)-6-[(3-methoxyphenyl)methoxy]benzo[b]furan-3-one is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine

The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer, due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(2H-chromen-3-ylmethylene)-6-[(3-methoxyphenyl)methoxy]benzo[b]furan-3-one involves its interaction with various molecular targets. The chromene and benzofuran moieties can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxy groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene derivatives: Known for their anti-inflammatory and antioxidant properties.

    Benzofuran derivatives: Studied for their antimicrobial and anticancer activities.

Uniqueness

2-(2H-chromen-3-ylmethylene)-6-[(3-methoxyphenyl)methoxy]benzo[b]furan-3-one is unique due to its combined chromene and benzofuran structure, which allows it to exhibit a broader range of biological activities compared to compounds containing only one of these moieties. The presence of methoxy and methylene groups further enhances its chemical reactivity and biological interactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C26H20O5

Molecular Weight

412.4 g/mol

IUPAC Name

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(3-methoxyphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C26H20O5/c1-28-20-7-4-5-17(12-20)15-29-21-9-10-22-24(14-21)31-25(26(22)27)13-18-11-19-6-2-3-8-23(19)30-16-18/h2-14H,15-16H2,1H3/b25-13-

InChI Key

KOBRNOOUUSRDNA-MXAYSNPKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4)/O3

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=CC=CC=C5OC4)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.